2,4,6-Trimethylphenol-D11

描述

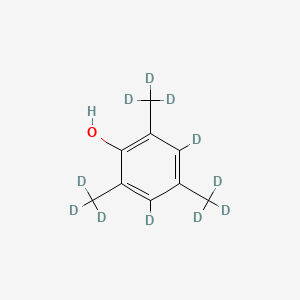

Structure

3D Structure

属性

IUPAC Name |

3,5-dideuterio-2,4,6-tris(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRYUXCVCCNUFE-JXCHDVSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 2,4,6-Trimethylphenol-D11 in Advanced Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding world of analytical research, accuracy and reliability are paramount. The quantification of organic molecules, whether in environmental samples, pharmaceutical formulations, or biological matrices, requires methodologies that can account for experimental variability. 2,4,6-Trimethylphenol-D11, a deuterated analog of 2,4,6-trimethylphenol, serves as a critical tool in achieving this precision. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role as an internal standard in mass spectrometry-based analytical techniques.

This compound is primarily utilized as an internal standard for quantitative analyses using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, renders it chemically almost identical to its non-deuterated counterpart but with a distinct, higher molecular weight. This key characteristic allows it to be distinguished by a mass spectrometer, enabling the powerful technique of isotope dilution mass spectrometry.

The non-deuterated form, 2,4,6-trimethylphenol, is a known probe compound used in studies of dissolved organic matter and is noted for its rapid oxidation by singlet oxygen.[1][2] The deuterated version, however, finds its primary utility in enhancing the accuracy of quantitative analytical methods.

The Principle of Isotope Dilution Mass Spectrometry

The core value of this compound in research lies in the principle of isotope dilution mass spectrometry (IDMS). This technique is considered a gold standard for quantitative analysis due to its ability to correct for the loss of analyte during sample preparation and for variations in instrument response.

The process involves adding a known amount of the deuterated internal standard (this compound) to the sample at the earliest stage of analysis. Because the deuterated standard is chemically homologous to the analyte of interest (e.g., other phenols), it experiences the same physical and chemical effects throughout the entire analytical procedure, including extraction, derivatization, and injection.

By measuring the ratio of the signal from the native analyte to the signal from the known quantity of the deuterated internal standard, an accurate concentration of the analyte in the original sample can be determined, irrespective of incomplete recovery or fluctuations in the mass spectrometer's performance.

Data Presentation: Physicochemical Properties and Analytical Performance

The utility of an internal standard is defined by its physicochemical properties and its performance within an analytical method. The following table summarizes key data for this compound and provides representative analytical performance metrics for the quantification of similar phenolic compounds using deuterated internal standards.

| Property/Parameter | Value/Range | Notes |

| Molecular Formula | C₉HD₁₁O | |

| Molecular Weight | 147.26 g/mol | |

| Monoisotopic Mass | 147.157859207 Da | |

| Typical Purity | >98 atom % D | |

| Analytical Technique | GC-MS, LC-MS/MS | |

| Representative Limit of Detection (LOD) | 0.02 - 0.6 µg/L | For various phenols using similar methods. |

| Representative Limit of Quantitation (LOQ) | 0.1 - 2.0 µg/L | For various phenols using similar methods. |

| Calibration Range | 0.1 - 50 µg/L | Typical for environmental water analysis. |

| Recovery | 85% - 115% | Accepted range for method validation. |

| Relative Standard Deviation (RSD) | <15% | Indicates good method precision. |

Experimental Protocols

The following are detailed, representative methodologies for the analysis of phenolic compounds in water samples using a deuterated internal standard like this compound. These protocols are based on established methods for environmental analysis.

Experimental Workflow for Phenol Analysis in Water Samples

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for volatile and semi-volatile phenolic compounds. Derivatization is often employed to increase the volatility and improve the chromatographic peak shape of the analytes.

1. Sample Preparation and Extraction:

-

Collect a 1-liter water sample in a clean glass container.

-

Spike the sample with a known concentration of this compound solution (e.g., to a final concentration of 5 µg/L).

-

Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid).

-

Perform Solid-Phase Extraction (SPE) using a C18 or polymeric sorbent cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the analytes and the internal standard from the cartridge with an appropriate solvent (e.g., a mixture of methanol and dichloromethane).

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (Silylation):

-

To the 1 mL extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

3. GC-MS Instrumental Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Injection Mode: Splitless.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the native phenols and this compound.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for less volatile and more polar phenolic compounds and often does not require derivatization.

1. Sample Preparation and Extraction:

-

Follow the same sample collection, spiking, and SPE procedure as described for the GC-MS method.

2. LC-MS/MS Instrumental Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the compounds of interest.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for phenols.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Logical Relationship: Isotope Dilution Quantification

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

Conclusion

This compound is an invaluable tool for researchers and scientists engaged in the quantitative analysis of phenolic compounds. Its use as an internal standard in conjunction with mass spectrometry techniques like GC-MS and LC-MS/MS allows for the application of isotope dilution mass spectrometry, a methodology that significantly enhances the accuracy, precision, and reliability of analytical results. By compensating for variations inherent in sample preparation and instrumental analysis, this compound enables the confident quantification of analytes in complex matrices, which is crucial for environmental monitoring, drug development, and various other fields of scientific research. The detailed protocols and principles outlined in this guide provide a solid foundation for the effective implementation of this powerful analytical strategy.

References

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trimethylphenol-D11

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylphenol-D11 is the deuterated form of 2,4,6-trimethylphenol (B147578), a phenolic compound. In this isotopologue, eleven hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods, where it serves as an ideal internal standard. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectra. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. The key difference from its non-deuterated analogue is its higher molecular weight due to the presence of eleven deuterium atoms.

| Property | Value | Reference |

| Chemical Formula | C₉HD₁₁O | [1] |

| Molecular Weight | 147.26 g/mol | [1][2] |

| Exact Mass | 147.157859207 Da | [2] |

| CAS Number | 362049-45-4 | [1][2] |

| Appearance | White to Off-White Solid | |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | |

| Isotopic Purity | ≥98 atom % D | [2][3] |

Synthesis

While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, the general approach involves the deuteration of 2,4,6-trimethylphenol. This is typically achieved through hydrogen-deuterium exchange reactions. Common methods for deuterating phenols include acid-catalyzed or metal-catalyzed exchange in the presence of a deuterium source, such as deuterium oxide (D₂O).

Representative Synthetic Workflow: Acid-Catalyzed Deuteration

This workflow illustrates a plausible, though not definitive, method for the synthesis of this compound.

Experimental Protocol (Representative)

-

Reaction Setup: 2,4,6-trimethylphenol is dissolved in an excess of deuterium oxide (D₂O).

-

Catalysis: A strong deuterated acid, such as deuterium chloride (DCl) in D₂O, or a solid acid catalyst is added to the mixture.

-

Reaction: The mixture is heated under an inert atmosphere to facilitate the exchange of protons on the aromatic ring and methyl groups with deuterium from the solvent. The reaction time and temperature are optimized to achieve high levels of deuteration.

-

Work-up and Purification: After the reaction, the mixture is cooled, and the catalyst is neutralized or filtered off. The deuterated product is then extracted from the aqueous phase using an organic solvent. Further purification is typically achieved by column chromatography to yield the final high-purity this compound.

Analytical Characterization

The primary application of this compound is as an internal standard for quantitative analysis.[1] Therefore, its accurate characterization and the development of reliable analytical methods are crucial. The most common techniques for its analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like phenols. When using this compound as an internal standard, it is spiked into the sample prior to extraction and analysis.

Experimental Protocol (Representative GC-MS Method)

-

Sample Preparation:

-

A known amount of this compound is added to the sample.

-

The sample is extracted using a suitable technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

The extract is concentrated and may be derivatized to improve chromatographic performance.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for phenol (B47542) analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector: Splitless injection is commonly used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the analytes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for high sensitivity and specificity. The molecular ion of the analyte and the deuterated standard are monitored.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds and is often used for the analysis of phenols in complex matrices.

Experimental Protocol (Representative LC-MS/MS Method)

-

Sample Preparation:

-

A known amount of this compound is added to the sample.

-

The sample is extracted and cleaned up, often using SPE.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatograph: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve ionization.

-

Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, often in negative ion mode for phenols. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical quantitative analysis.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of fully deuterated this compound is expected to show a significant reduction or complete absence of signals corresponding to the aromatic and methyl protons. A residual signal for the hydroxyl proton may be observed, which would disappear upon D₂O exchange.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for the carbon atoms of the aromatic ring and the methyl groups. The C-D coupling would lead to splitting of these signals.

-

Mass Spectrometry: In the mass spectrum, the molecular ion peak for this compound would be observed at m/z 147, which is 11 mass units higher than the molecular ion of the unlabeled compound (m/z 136). The fragmentation pattern would be similar to the unlabeled compound, with the corresponding fragments showing a mass shift due to the incorporated deuterium atoms.

Applications

The primary application of this compound is as a stable isotope-labeled internal standard for quantitative analysis by methods such as GC-MS and LC-MS.[1] Its use is crucial in various fields, including:

-

Environmental Analysis: For the accurate quantification of phenolic pollutants in water, soil, and air samples.

-

Food and Beverage Analysis: To monitor the levels of phenolic compounds in food products.

-

Clinical and Toxicological Research: In studies involving the metabolism and pharmacokinetics of phenolic compounds.

-

Drug Development: As an internal standard in bioanalytical assays to support preclinical and clinical studies.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a vital tool for researchers and scientists in various disciplines. Its well-defined chemical and physical properties, coupled with its primary application as a high-purity internal standard, enable accurate and reliable quantification of 2,4,6-trimethylphenol in a wide range of matrices. This guide provides a foundational understanding of its characteristics and applications, empowering professionals in research and drug development to utilize this compound effectively in their analytical workflows.

References

An In-Depth Technical Guide to 2,4,6-Trimethylphenol-D11: Molecular Structure and Weight

This technical guide provides a comprehensive overview of the molecular structure and weight of 2,4,6-Trimethylphenol-D11, a deuterated analog of 2,4,6-Trimethylphenol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Molecular Identity and Structure

This compound is a synthetically modified version of 2,4,6-Trimethylphenol where eleven hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling is strategically placed to offer a distinct mass shift, which is crucial for its use in mass spectrometry-based analytical methods.

The IUPAC name for this compound is 3,5-dideuterio-2,4,6-tris(trideuteriomethyl)phenol.[2][3][4] This nomenclature precisely describes the locations of the deuterium atoms:

-

The three methyl groups at positions 2, 4, and 6 of the phenol (B47542) ring are fully deuterated (tris(trideuteriomethyl)).

-

The two hydrogen atoms on the aromatic ring at positions 3 and 5 are replaced by deuterium (3,5-dideuterio).

The hydroxyl group at position 1 retains its hydrogen atom.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉HD₁₁O[1][] |

| Molecular Weight | 147.26 g/mol [1][2][3][4][6] |

| Exact Mass | 147.157859207 Da[2] |

| CAS Number | 362049-45-4[1][3][4][][6][7][8] |

| Isotopic Purity | 98 atom % D[3][6] |

| Chemical Purity | ≥98%[3] |

| Unlabeled CAS Number | 527-60-6[3][4][6] |

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the positions of the deuterium atoms.

Caption: Molecular structure of this compound.

Experimental Protocols

While this guide focuses on the molecular structure and weight, the primary application of this compound is as an internal standard in analytical chemistry. The experimental protocols for its use would be specific to the analytical method being employed (e.g., GC-MS, LC-MS). In general, a known quantity of the deuterated standard is spiked into the sample to be analyzed. The ratio of the signal from the analyte to the signal from the internal standard is then used for quantification. This approach corrects for variations in sample preparation and instrument response.

For instance, in a typical LC-MS workflow, the following logical steps would be taken:

Caption: A generalized workflow for using a deuterated internal standard.

Applications

This compound is primarily used in research settings for:

-

Quantitative analysis: As an internal standard in mass spectrometry to accurately quantify the amount of unlabeled 2,4,6-Trimethylphenol in various matrices.[1]

-

Metabolic studies: To trace the metabolic fate of 2,4,6-Trimethylphenol in biological systems.

-

Environmental monitoring: For the precise measurement of 2,4,6-Trimethylphenol, which is a known environmental contaminant.[6]

The non-labeled compound, 2,4,6-Trimethylphenol, is a probe compound that reacts with dissolved organic matter and is rapidly oxidized by singlet oxygen in aqueous solutions.[1][7][9] Understanding its environmental fate and biological interactions is of significant interest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C9H12O | CID 90472227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. This compound CAS#: 362049-45-4 [amp.chemicalbook.com]

- 8. This compound | 362049-45-4 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

Isotopic Purity of 2,4,6-Trimethylphenol-D11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 2,4,6-Trimethylphenol-D11, a deuterated analog of 2,4,6-Trimethylphenol. This document outlines the synthesis, analysis, and typical purity specifications for this compound, which is frequently utilized as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The incorporation of stable isotopes like deuterium (B1214612) is a critical tool in drug development, offering a means to trace metabolic pathways and influence pharmacokinetic profiles.[1]

Quantitative Data Summary

The isotopic purity of a deuterated compound is a critical parameter, defining its utility as an internal standard or tracer. Commercially available this compound is typically offered at a high level of isotopic enrichment. The following table summarizes the key purity specifications.

| Parameter | Specification | Source |

| Isotopic Purity (Atom % D) | ≥ 98% | LGC Standards[3] |

| Chemical Purity | ≥ 98% | LGC Standards[3] |

Note: Isotopic purity (Atom % D) refers to the percentage of deuterium atoms at the labeled positions. The chemical purity indicates the percentage of the deuterated compound relative to any non-deuterated or other chemical impurities.

Synthesis of Deuterated Phenols

The synthesis of deuterated phenols, including this compound, can be achieved through several methods. A common approach involves acid-catalyzed hydrogen-deuterium exchange reactions.

General Acid-Catalyzed Deuteration Protocol:

-

Catalyst Preparation: An acid catalyst, such as Amberlyst-15 resin, is dried under a high vacuum over a desiccant like sulfuric acid for 24 hours.

-

Reaction Setup: The phenolic compound is dissolved in deuterium oxide (D₂O) in a sealed tube under an inert atmosphere (e.g., nitrogen). The dried acid catalyst is then added.

-

Reaction Conditions: The mixture is heated for an extended period (e.g., 24 hours) at an elevated temperature (e.g., 110°C) while being protected from light.

-

Work-up: After cooling, the catalyst is removed by filtration. The deuterated phenol (B47542) can then be extracted from the aqueous solution using a suitable organic solvent. The organic phase is subsequently dried, and the solvent is removed under reduced pressure to yield the deuterated product.

The following diagram illustrates the general workflow for the synthesis of deuterated phenols.

Experimental Protocols for Isotopic Purity Determination

The accurate determination of isotopic purity is essential to validate the quality of this compound. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Isotopic Purity Assessment by ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a quantitative measure of the degree of deuteration by comparing the integral of the residual proton signals in the deuterated compound to a known internal standard or a non-deuterated portion of the molecule.

Experimental Protocol:

-

Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Data Acquisition: A quantitative ¹H NMR spectrum is acquired. It is crucial to ensure a sufficient relaxation delay between scans to allow for complete relaxation of the protons, which is necessary for accurate integration.

-

Data Analysis: The degree of deuteration is calculated by comparing the integral of the residual proton signals at the aromatic and methyl positions to the integral of a non-deuterated internal standard. The percentage of deuterium incorporation (%D) can be calculated using the following formula:

%D = [1 - (Integral of Deuterated Position / Integral of Non-deuterated Standard)] x 100

Isotopic Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method used to determine the isotopic distribution of a sample, providing the relative abundances of molecules with different numbers of deuterium atoms (e.g., D11, D10, D9, etc.).

Experimental Protocol:

-

Sample Preparation and Derivatization: The this compound sample is dissolved in an appropriate solvent. Phenols can be derivatized, for instance, by silylation, to improve their chromatographic behavior.

-

GC Separation: The sample is injected into a gas chromatograph, where the deuterated compound is separated from any impurities.

-

MS Analysis: The separated compound is then introduced into the mass spectrometer. The mass spectrum will show a cluster of ions corresponding to the different isotopic species (isotopologues).

-

Data Analysis: The relative abundance of each isotopologue is determined by integrating the ion currents of their respective molecular ions. This provides a detailed isotopic distribution profile of the sample.

The following diagram illustrates the analytical workflow for determining the isotopic purity of this compound.

References

An In-Depth Technical Guide to 2,4,6-Trimethylphenol-D11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,4,6-Trimethylphenol-D11, a deuterated analog of 2,4,6-trimethylphenol (B147578). It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of phenols and related compounds in various matrices. This document covers its chemical properties, synthesis, and application in experimental workflows, particularly in conjunction with mass spectrometry-based methods.

Core Data and Properties

This compound is a stable, isotopically labeled version of 2,4,6-trimethylphenol, where eleven hydrogen atoms have been replaced by deuterium (B1214612). This labeling makes it an ideal internal standard for isotope dilution mass spectrometry techniques.

| Property | Value |

| CAS Number | 362049-45-4 |

| Molecular Formula | C₉HD₁₁O |

| Molecular Weight | 147.26 g/mol |

| Synonyms | Phen-3,5-d2-ol, 2,4,6-tri(methyl-d3)-; 3,5-dideuterio-2,4,6-tris(trideuteriomethyl)phenol[1] |

| Appearance | Neat |

| Unlabelled CAS Number | 527-60-6 |

Synthesis of Deuterated Phenols

The introduction of deuterium into phenolic compounds is a critical process for generating internal standards. The most common methods involve hydrogen-deuterium (H-D) exchange reactions, which can be catalyzed by acids or transition metals.

Acid-Catalyzed Deuteration

Acid-catalyzed H-D exchange is a direct method for deuterating the aromatic ring of phenols, especially at the ortho and para positions, which are activated towards electrophilic substitution.[2][3]

Experimental Protocol: Acid-Catalyzed Deuteration using a Polymer-Supported Acid (Amberlyst-15)

-

Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.[2][3]

-

Reaction Setup: In a sealable reaction vessel, dissolve the phenolic compound (e.g., 2,4,6-trimethylphenol) (2 mmol) in deuterium oxide (D₂O, 12 mL).[2][4]

-

Catalyst Addition: Add the dried Amberlyst-15 resin to the solution.

-

Reaction: Heat the mixture for an extended period (e.g., 24 hours) at an elevated temperature (e.g., 110°C) in an oil bath, with the exclusion of light.[4]

-

Isolation: After cooling, filter the mixture to remove the resin. The deuterated phenol (B47542) can be recovered from the filtrate by lyophilization to remove the D₂O.[2]

-

Purification: Further purification can be achieved by recrystallization or column chromatography.

Application in Analytical Methods

This compound is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of phenolic compounds in various matrices, such as environmental water and soil samples.[5][6] The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard to the sample before processing. The labeled standard is chemically identical to the analyte and therefore experiences the same variations during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard, an accurate quantification can be achieved.[5]

Quantification of Phenolic Pollutants in Environmental Samples by GC-MS

This section outlines a general protocol for the analysis of phenols in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Experimental Protocol: GC-MS Analysis of Phenols in Water

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding sodium sulfite.

-

Internal Standard Spiking: Add a known amount of this compound solution to the water sample.

-

Solid Phase Extraction (SPE): Pass the water sample through an SPE cartridge (e.g., containing a modified polystyrene-divinylbenzene copolymer) to extract the phenols.

-

Elution: Elute the phenols from the SPE cartridge with a suitable organic solvent (e.g., methylene (B1212753) chloride).

-

Derivatization (Optional but common for phenols): To improve volatility for GC analysis, the extracted phenols can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: Inject the derivatized extract into the GC-MS system.

Typical GC-MS Parameters:

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 50°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min |

| Injection Mode | Splitless |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) |

Quantification: The concentration of each native phenol is determined by comparing the peak area of its characteristic ion to the peak area of the characteristic ion of the deuterated internal standard (this compound).

Signaling Pathways

As a deuterated internal standard used for analytical quantification, this compound is not expected to have direct biological activity or be involved in signaling pathways. Its utility lies in its chemical and physical properties that allow for the precise measurement of its non-deuterated counterpart and other similar phenolic compounds. The biological effects of the non-deuterated 2,4,6-trimethylphenol would be the subject of separate toxicological and pharmacological studies.

Conclusion

This compound is an essential tool for researchers and analytical chemists requiring accurate and precise quantification of phenolic compounds. Its use as an internal standard in isotope dilution mass spectrometry minimizes the impact of matrix effects and sample preparation variability, leading to highly reliable data. The synthetic and analytical protocols outlined in this guide provide a framework for its effective application in environmental monitoring, drug development, and other scientific disciplines.

References

Navigating the Safe Handling of 2,4,6-Trimethylphenol-D11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2,4,6-Trimethylphenol-D11, a deuterated analog of 2,4,6-Trimethylphenol (B147578). While this document focuses on the deuterated form, the safety and handling procedures are based on the well-documented properties of its non-deuterated counterpart, 2,4,6-Trimethylphenol, due to the limited availability of specific toxicological data for the D11 variant. The fundamental chemical properties and associated hazards are expected to be nearly identical.

Compound Identification and Properties

This compound is a stable isotope-labeled compound primarily used in research and development, often as an internal standard or tracer in metabolic studies.[1] Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉D₁₁HO | [2] |

| Molecular Weight | 147.26 g/mol | [2][3] |

| CAS Number | 362049-45-4 | [3][4] |

| Appearance | White to Off-White Solid | [4] |

| Solubility | Slightly soluble in Chloroform and DMSO | [4] |

| Isotopic Enrichment | 98 atom % D | [5] |

Table 2: Physical and Chemical Properties of 2,4,6-Trimethylphenol (Non-Deuterated)

| Property | Value | Source |

| Chemical Formula | C₉H₁₂O | [6] |

| Molecular Weight | 136.19 g/mol | [6] |

| CAS Number | 527-60-6 | [6] |

| Water Solubility | 1.97 g/L | [6] |

| logP | 2.72 | [6] |

| pKa (Strongest Acidic) | 11.07 | [6] |

Hazard Identification and GHS Classification

2,4,6-Trimethylphenol is classified as a hazardous substance. The GHS classification for the non-deuterated form is as follows, and it is prudent to handle this compound with the same precautions.

Table 3: GHS Hazard Classification for 2,4,6-Trimethylphenol

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Skin Corrosion/Irritation | Sub-category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Skin Sensitization | Sub-category 1B |

| Specific target organ toxicity – single exposure | Category 3 |

| Specific target organ toxicity – repeated exposure | Category 2 |

| Hazardous to the aquatic environment, long-term | Chronic 2 |

(Source: GHS classification data for 2,4,6-trimethylphenol)[7]

Hazard Statements:

-

H302: Harmful if swallowed.[7]

-

H312: Harmful in contact with skin.[7]

-

H314: Causes severe skin burns and eye damage.[7]

-

H317: May cause an allergic skin reaction.[7]

-

H335: May cause respiratory irritation.[7]

-

H373: May cause damage to organs through prolonged or repeated exposure.[7]

-

H411: Toxic to aquatic life with long lasting effects.[7]

Experimental Protocols: General Safety and Handling

Detailed experimental protocols for toxicological studies of this compound are not publicly available. However, based on the known hazards of the non-deuterated compound, the following general protocols for safe handling in a laboratory setting are mandatory.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Wear compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber). Regularly inspect gloves for any signs of degradation or puncture. |

| Skin and Body Protection | A lab coat, closed-toe shoes, and long pants are mandatory. For larger quantities or in case of potential splashing, chemical-resistant aprons or coveralls should be worn. |

| Respiratory Protection | If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required. |

Hygiene Practices

-

Avoid eating, drinking, or smoking in laboratory areas.[8]

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]

-

Remove contaminated clothing immediately and wash it before reuse.

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling and storage of this compound, from receipt to disposal.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | C9H12O | CID 90472227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 362049-45-4 [amp.chemicalbook.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Showing Compound 2,4,6-Trimethylphenol (FDB010421) - FooDB [foodb.ca]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 527-60-6 Name: 2,4,6-trimethylphenol [xixisys.com]

- 8. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]

Navigating the Solubility of 2,4,6-Trimethylphenol-D11: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of deuterated compounds like 2,4,6-Trimethylphenol-D11 is a critical parameter in experimental design, formulation, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data for this compound and its non-deuterated analog, 2,4,6-Trimethylphenol. Given the limited direct quantitative data for the deuterated form, this guide leverages data from its well-studied counterpart as a close proxy, a common practice in early-stage research. A disclaimer regarding this extrapolation is duly noted.

Core Solubility Profile

2,4,6-Trimethylphenol is characterized by its phenolic hydroxyl group and three methyl groups on the benzene (B151609) ring. This structure dictates its solubility, rendering it generally soluble in organic solvents and sparingly soluble in water. The hydrophobic nature of the trimethyl-substituted phenyl ring is the primary driver for its low aqueous solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 2,4,6-Trimethylphenol in various solvents. It is important to note that the solubility of deuterated compounds is generally very similar to their non-deuterated counterparts.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 1.01 g/L[1] |

| Water | 25 | 1200 mg/L[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL |

Qualitative assessments indicate that 2,4,6-Trimethylphenol is also highly soluble in other common organic solvents such as ethanol, acetone, and ether[3].

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method . This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by the quantification of the dissolved solute in the supernatant.

Detailed Shake-Flask Method Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture in a thermostated shaker at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium. A preliminary study can determine the minimum time required to achieve equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

To ensure complete removal of solid particles, centrifuge the sample at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., UV-Vis spectroscopy or High-Performance Liquid Chromatography).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., absorbance or peak area) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample using the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Visualizing Experimental and Logical Workflows

To further aid in the understanding of the processes involved in solubility determination and the logical flow of assessing compound properties, the following diagrams are provided.

References

An In-depth Technical Guide to the Analysis of 2,4,6-Trimethylphenol

This technical guide provides a comprehensive review of the analytical methodologies for the determination of 2,4,6-trimethylphenol (B147578), a compound of interest in environmental monitoring, industrial quality control, and drug development. The following sections detail the common analytical techniques, experimental protocols, and associated quantitative performance data, tailored for researchers, scientists, and professionals in drug development.

Introduction to 2,4,6-Trimethylphenol Analysis

2,4,6-Trimethylphenol (2,4,6-TMP), also known as mesitol, is a substituted phenol (B47542) with various industrial applications, including the manufacturing of antioxidants, resins, and as an intermediate in chemical synthesis.[1] Its presence in environmental samples is a subject of monitoring due to its potential ecological impact.[1] Accurate and robust analytical methods are crucial for quantifying 2,4,6-TMP in diverse matrices, ranging from environmental waters and soils to industrial process streams and pharmaceutical preparations. The primary analytical techniques employed for this purpose are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.

Chromatographic Methods for 2,4,6-Trimethylphenol Analysis

Chromatographic techniques are the cornerstone of 2,4,6-TMP analysis, providing the necessary separation from complex sample matrices. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of phenolic compounds. Reverse-phase (RP) chromatography is the most common mode used for 2,4,6-TMP, employing a nonpolar stationary phase and a polar mobile phase.

A common approach for the HPLC analysis of 2,4,6-trimethylphenol involves a C18 column with a simple isocratic mobile phase.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A Newcrom R1 HPLC column is one option for this analysis.[2]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier is typically used. For standard UV detection, phosphoric acid is a suitable choice. For applications compatible with mass spectrometry, formic acid should be used instead of phosphoric acid.[2]

-

Detection: UV detection is commonly performed at wavelengths of 254 nm or 277 nm.[3]

-

Internal Standard: For quantitative analysis, 2,4-dichlorophenol (B122985) can be used as an internal standard.[4]

A general workflow for the HPLC analysis of 2,4,6-trimethylphenol is depicted below.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,4,6-TMP. It has been widely used for the analysis of phenols in various matrices, including tobacco smoke.[5]

For GC analysis of phenolic compounds, derivatization is often employed to increase their volatility and improve chromatographic peak shape.

-

Sample Preparation and Derivatization:

-

Extract the sample with a suitable solvent like dichloromethane.

-

To enhance volatility, derivatize the extracted phenols. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

-

-

Instrumentation: A GC system coupled to a mass spectrometer is required.

-

Column: A wall-coated open tubular glass capillary column is frequently used.[5]

-

Carrier Gas: Helium is a common choice for the carrier gas.

-

Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points.

-

Mass Spectrometry: Electron ionization (EI) is a standard ionization technique for GC-MS analysis.

Below is a diagram illustrating the general workflow for GC-MS analysis of 2,4,6-trimethylphenol.

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be used to extract and concentrate analytes from a sample before GC-MS analysis.

-

SPME Fiber: Various fiber coatings can be used, with the choice depending on the analyte's polarity.

-

Extraction: The fiber is exposed to the sample (either headspace or direct immersion) to allow for the adsorption of analytes.

-

Desorption and Analysis: The fiber is then inserted into the hot GC inlet, where the analytes are desorbed and transferred to the GC column for separation and subsequent detection by MS.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a high-resolution version of HPLC that uses smaller particle size columns to achieve faster separations and better resolution.

For high-sensitivity analysis, especially in complex matrices, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is an excellent choice.

-

Column: A Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm; 1.7 μm particle diameter) has been used for the analysis of 2,4,6-trimethylphenol.[7]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid, is common.

-

Mass Spectrometry: Electrospray ionization (ESI) is a typical ionization source for LC-MS analysis of phenolic compounds. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through multiple reaction monitoring (MRM).

Quantitative Data Summary

The performance of an analytical method is characterized by several key parameters, including the limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery. The following tables summarize the available quantitative data for the analysis of 2,4,6-trimethylphenol by different techniques.

Table 1: HPLC Methods - Quantitative Performance

| Parameter | Method | Details | Value | Reference |

| Concentration Range | HPLC-UV | Analysis of automobile exhaust | 1-10 ppm (0.03-0.18 mg/m³) | [4] |

Table 2: GC-MS Methods - Quantitative Performance

| Parameter | Method | Details | Value | Reference |

| --- | --- | --- | --- | --- |

Note: Detailed quantitative data such as LOD and LOQ for specific, validated methods for 2,4,6-trimethylphenol are not consistently reported in the readily available literature. The determination of LOD and LOQ is method-specific and depends on the instrumentation and experimental conditions. A common approach to estimate these values is based on the standard deviation of the response and the slope of the calibration curve.

Sample Preparation

The choice of sample preparation technique is critical for accurate and precise analysis of 2,4,6-trimethylphenol. The primary goal is to extract the analyte from the sample matrix and remove interfering substances.

-

Liquid-Liquid Extraction (LLE): This is a classic method for extracting organic compounds from aqueous samples using an immiscible organic solvent like dichloromethane.

-

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. This technique is effective for concentrating the analyte and cleaning up the sample.

-

Solid-Phase Microextraction (SPME): As mentioned earlier, SPME is a solventless extraction method that is well-suited for GC analysis.

The logical relationship for selecting a sample preparation method is outlined below.

Conclusion

The analysis of 2,4,6-trimethylphenol can be effectively achieved using a variety of chromatographic techniques. HPLC with UV detection offers a robust and straightforward method for routine analysis. For higher sensitivity and selectivity, especially in complex matrices, GC-MS and UPLC-MS/MS are the methods of choice. Proper sample preparation is paramount to achieving accurate and reliable results. This guide provides a foundation of the available analytical methodologies, and researchers are encouraged to optimize these methods for their specific applications and matrices.

References

- 1. Sorbent-Based Microextraction Combined with GC-MS: A Valuable Tool in Bioanalysis [mdpi.com]

- 2. Separation of 2,4,6-Trimethylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]

- 5. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Human Metabolome Database: Showing metabocard for 2,4,6-Trimethylphenol (HMDB0032544) [hmdb.ca]

Synthesis of deuterated phenols for research

An In-depth Technical Guide to the Synthesis of Deuterated Phenols for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for synthesizing deuterated phenolic compounds. These isotopically labeled molecules are invaluable tools in drug discovery, metabolic research, and quantitative analysis. The strategic incorporation of deuterium (B1214612) can significantly alter a compound's metabolic fate due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes involving C-H bond cleavage.[1] This can lead to improved pharmacokinetic profiles, reduced formation of toxic metabolites, and enhanced therapeutic efficacy.[1]

Synthesis Methodologies

The synthesis of deuterated phenols is primarily achieved through two main strategies: direct hydrogen-deuterium (H-D) exchange on a pre-existing phenol (B47542) and the de novo synthesis from deuterated precursors. The choice of method depends on the desired degree and position of deuteration, the substrate's tolerance to reaction conditions, and the availability of starting materials.[1][2]

Hydrogen-Deuterium (H-D) Exchange

H-D exchange is the most common and direct method for introducing deuterium into the phenolic ring.[2] It involves treating the phenol with a deuterium source, often in the presence of a catalyst, to replace hydrogen atoms with deuterium. The hydroxyl proton of a phenol is highly labile and exchanges almost instantaneously with deuterium from sources like D₂O.[3] The exchange of hydrogens on the aromatic ring is a slower process that typically requires catalytic activation and energy input.[3]

Acid-Catalyzed H-D Exchange: This is a straightforward method for deuterating the aromatic ring, particularly at the electron-rich ortho and para positions.[2][4] Various deuterated acids can be used, including DCl, D₂SO₄, and deuterated trifluoroacetic acid (CF₃COOD).[4][5][6] Heterogeneous acid catalysts, such as the polymer-supported resin Amberlyst-15, are also effective and offer simplified work-up procedures.[2][7]

Base-Catalyzed H-D Exchange: In alkaline solutions (e.g., NaOD in D₂O), phenols can undergo H-D exchange, predominantly at the ortho and para positions.[8] This method is particularly useful for labeling phenolic alkaloids which contain both the hydroxyl and a basic amino group.[8]

Transition Metal-Catalyzed H-D Exchange: Various transition metals, including platinum, palladium, iridium, and rhodium, can catalyze the H-D exchange on aromatic rings.[9] A highly effective system utilizes Platinum on carbon (Pt/C) with D₂O as the deuterium source and H₂ gas as a co-catalyst.[9] This method can achieve high levels of deuteration under relatively mild conditions, even at room temperature for activated substrates like phenol.[9]

Microwave-Assisted Deuteration: Microwave irradiation can be used to accelerate H-D exchange reactions, significantly reducing reaction times compared to conventional heating.[2] This technique can be applied in conjunction with acid or transition metal catalysts.[2]

De Novo Synthesis from Deuterated Precursors

This approach involves constructing the deuterated phenol from smaller, isotopically labeled building blocks, offering precise control over the site of deuteration.[1] A common strategy involves the use of deuterated Grignard reagents.

Synthesis via Deuterated Grignard Reagents: An aryl halide can be converted into a deuterated Grignard reagent, which is then oxidized to yield the corresponding deuterated phenol. This method is advantageous for introducing deuterium at specific positions that may not be accessible through H-D exchange. For example, a deuterated aryl Grignard reagent can be reacted with an electrophilic oxygen source, followed by an acidic workup, to produce the target phenol.

Data Presentation

The following tables summarize quantitative data for various deuteration methods, allowing for easy comparison of their efficacy.

Table 1: Acid-Catalyzed H-D Exchange of Phenols

| Phenolic Compound | Catalyst/Deuterium Source | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|

| Phenol | DCl / D₂O (pD 0.32) | Reflux | 1 - 6 | Quantitative (positions not specified) | [10] |

| Dihydroxybenzenes | Amberlyst-15 / D₂O | 110 | 24 | High (specifics vary by isomer) | [7] |

| Acetaminophen | CF₃COOD | 25 - 100 | 0.5 - 24 | >98% at C3, C5 | [4] |

| 3,5-Dihydroxybenzoic acid | DCl / D₂O | Reflux | N/A | Quantitative at C2, C4, C6 (d₃) |[10] |

Table 2: Transition Metal-Catalyzed H-D Exchange of Phenols

| Phenolic Compound | Catalyst/Deuterium Source | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|

| Phenol | Pt/C / D₂O / H₂ | ~20 | 24 | 98% (d₅) | [9] |

| Pyrocatechol | Pt/C / D₂O / H₂ | 80 | 24 | >98% (d₄) | [9] |

| 2,6-Dimethylphenol | Pt/C / D₂O / H₂ | 180 | 24 | 98% (d₉) | [9] |

| 4-n-Propylphenol | Pt/C / D₂O / H₂ | 80 | 24 | 98% at C1, 48% at C2 |[9] |

Note: Deuterium incorporation levels and yields can vary based on the specific substrate and precise reaction conditions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Deuteration using DCl/D₂O[2][10]

-

Preparation: Dissolve or suspend the phenolic compound in deuterium oxide (D₂O).

-

Acidification: Carefully add deuterium chloride (DCl) to adjust the pD to approximately 0.32.[2][10]

-

Reaction: Reflux the mixture under an inert atmosphere (e.g., nitrogen) for a duration of one to six hours.[2][10]

-

Work-up: After cooling, remove the D₂O and DCl, typically by lyophilization, to obtain the crude deuterated phenol.[2][10]

-

Purification: If necessary, purify the product using standard techniques such as recrystallization or column chromatography.

Protocol 2: Heterogeneous Acid-Catalyzed Deuteration using Amberlyst-15[2][7]

-

Catalyst Preparation: Dry Amberlyst-15 resin under high vacuum over sulfuric acid for 24 hours.[2][7]

-

Reaction Setup: In a sealed tube under a nitrogen atmosphere, combine the phenolic compound (e.g., 2 mmol) with D₂O (e.g., 12 mL) and the dried Amberlyst-15 resin (e.g., 100 mg).[2][7]

-

Reaction: Heat the mixture in an oil bath at 110°C for 24 hours, with the exclusion of light.[2][7]

-

Work-up: After cooling, filter off the Amberlyst-15 resin.

-

Isolation: Remove the D₂O by lyophilization. The deuterated product can then be extracted with a suitable organic solvent and dried.

Protocol 3: Pt/C-Catalyzed H-D Exchange[9]

-

Reaction Mixture: In a pressure-resistant vessel, combine the phenol, a catalytic amount of Pt/C (e.g., 10 wt%), and D₂O.

-

Deuteration: Introduce a hydrogen (H₂) atmosphere. While seemingly counterintuitive, the presence of H₂ is essential for the catalytic activity in this system.[9]

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 180°C) for several hours to overnight.[2][9]

-

Work-up: After the reaction, filter the catalyst. Extract the deuterated phenol from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

-

Isolation: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Mandatory Visualization

Caption: General workflow for the synthesis and purification of deuterated phenols via H-D exchange.

Caption: Simplified mechanism for electrophilic aromatic substitution in acid-catalyzed deuteration.

Caption: Logical workflow for the de novo synthesis of phenols using Grignard reagents.

Analysis and Troubleshooting

Characterization: The degree and location of deuterium incorporation must be confirmed analytically. The primary methods are:

-

¹H NMR Spectroscopy: The disappearance or reduction in the integration of signals corresponding to exchanged protons provides a quantitative measure of deuteration.[3]

-

²H NMR Spectroscopy: Directly detects the incorporated deuterium atoms.

-

Mass Spectrometry (MS): The mass shift corresponding to the number of incorporated deuterium atoms confirms the overall level of deuteration.[3]

Common Issues:

-

Back-Exchange: The substitution of deuterium atoms back to protons is a common problem, often caused by protic solvents (e.g., H₂O, methanol) or acidic/basic conditions during work-up and storage.[3] To minimize this, use anhydrous, aprotic solvents and neutral conditions whenever possible, and store the final product in a dry, inert atmosphere.[3]

-

Incomplete Deuteration: If deuteration levels are low, consider extending the reaction time, increasing the temperature (if the compound is stable), or using a larger excess of the deuterium source.[3]

-

Disappearance of -OH Signal in ¹H NMR: The phenolic proton signal often disappears in ¹H NMR spectra run in deuterated solvents like CDCl₃ or DMSO-d₆. This is due to rapid chemical exchange with trace D₂O in the NMR solvent and is expected.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 1278. Deuterium and tritium exchange reactions of phenols and the synthesis of labelled 3,4-dihydroxyphenylalanines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

Theoretical Mass of 2,4,6-Trimethylphenol-D11: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical mass of the deuterated isotopologue 2,4,6-Trimethylphenol-D11. This compound is of significant interest in various research fields, particularly in pharmacokinetic and metabolic studies where it serves as a valuable internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).

Calculation of Theoretical Mass

The theoretical mass of a molecule is the sum of the exact masses of its constituent isotopes. For this compound, the molecular formula is C₉D₁₁HO. The calculation involves the summation of the masses of nine Carbon-12 atoms, eleven Deuterium atoms, one Hydrogen-1 atom, and one Oxygen-16 atom.

The precise calculation is as follows:

-

9 x Mass of Carbon-12: 9 x 12.0000000000 Da = 108.0000000000 Da

-

11 x Mass of Deuterium (²H): 11 x 2.0141017778 Da = 22.1551195558 Da

-

1 x Mass of Hydrogen-1 (¹H): 1 x 1.0078250322 Da = 1.0078250322 Da

-

1 x Mass of Oxygen-16 (¹⁶O): 1 x 15.9949146196 Da = 15.9949146196 Da

Total Theoretical Mass = 147.1578592076 Da [1][2]

This value is the monoisotopic mass, which is crucial for high-resolution mass spectrometry analysis. The nominal molecular weight, often used in lower-resolution applications, is 147.26 g/mol .[1][3]

Data Presentation

The following table summarizes the quantitative data used in the calculation of the theoretical mass of this compound.

| Constituent Element | Isotope | Number of Atoms | Isotopic Mass (Da) | Total Mass Contribution (Da) |

| Carbon | ¹²C | 9 | 12.0000000000 | 108.0000000000 |

| Hydrogen | ²H (Deuterium) | 11 | 2.0141017778 | 22.1551195558 |

| Hydrogen | ¹H | 1 | 1.0078250322 | 1.0078250322 |

| Oxygen | ¹⁶O | 1 | 15.9949146196 | 15.9949146196 |

| Total | 22 | 147.1578592076 |

Experimental Protocols

General Synthetic Approach: Deuteration of 2,4,6-Trimethylphenol (B147578)

The synthesis of this compound would likely involve the deuteration of 2,4,6-trimethylphenol. A common industrial method for synthesizing the unlabeled compound is the gas-phase alkylation of phenol (B47542) with methanol (B129727) using metal oxide catalysts.

A plausible laboratory-scale synthesis for the deuterated compound could involve the following conceptual steps:

-

Synthesis of Deuterated Precursors: This would involve obtaining or synthesizing deuterated methylating agents, such as deuterated methanol (CD₃OD), and potentially a deuterated phenol.

-

Catalytic Deuteromethylation: The core of the synthesis would be the reaction of phenol with a deuterated methylating agent in the presence of a suitable catalyst, such as a solid acid catalyst, to introduce the deuterated methyl groups onto the phenol ring.

-

Purification: The resulting product mixture would require purification, likely through techniques such as distillation or chromatography, to isolate the this compound.

Analytical Protocol: Use as an Internal Standard in Mass Spectrometry

This compound is frequently used as an internal standard in quantitative mass spectrometry to improve the accuracy and precision of measurements. A general protocol for its use is as follows:

-

Preparation of Stock Solution: A stock solution of this compound of a known concentration is prepared in a suitable solvent (e.g., methanol, isopropanol).

-

Spiking of Samples: A known volume of the internal standard stock solution is added to all samples, calibration standards, and quality control samples.

-

Sample Preparation: The samples are then subjected to the appropriate extraction and preparation procedures for the analyte of interest.

-

LC-MS/GC-MS Analysis: The prepared samples are analyzed by LC-MS or GC-MS. The mass spectrometer is set to monitor for at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated for each sample. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparing it to the calibration curve generated from the standards.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the calculation of the theoretical mass of this compound.

Caption: Calculation of the theoretical mass of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,4,6-Trimethylphenol-D11 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of analytes is a cornerstone of research and development in the pharmaceutical and environmental sciences. The use of internal standards is a critical component of robust analytical methodologies, particularly for chromatographic techniques coupled with mass spectrometry. 2,4,6-Trimethylphenol-D11 is a deuterated analog of 2,4,6-trimethylphenol, making it an excellent internal standard for the quantitative analysis of its non-labeled counterpart and other phenolic compounds.[1] Its near-identical physicochemical properties to the native analyte ensure it behaves similarly during sample preparation and analysis, thus effectively compensating for variations in extraction recovery, injection volume, and instrument response.[2][3] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications.

Advantages of Using this compound

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several key reasons:

-

High Accuracy and Precision: It corrects for analyte loss during sample preparation and analysis, leading to more accurate and precise results.[2]

-

Matrix Effect Compensation: The internal standard experiences the same matrix effects (ion suppression or enhancement) as the analyte, thereby mitigating their impact on quantification.

-

Improved Method Robustness: It accounts for variations in instrument performance and injection volume, making the analytical method more reliable.

-

Co-elution with Analyte: Its chromatographic behavior is nearly identical to the native compound, ensuring that both are subjected to the same conditions throughout the analysis.[3]

Application Areas

This compound is a valuable tool for a wide range of applications, including:

-

Environmental Monitoring: Quantification of phenolic pollutants in water, soil, and sediment samples.

-

Food and Beverage Analysis: Determination of phenolic compounds in complex food matrices.

-

Biological Monitoring: Analysis of phenolic compounds and their metabolites in biological fluids such as plasma and urine for pharmacokinetic and toxicokinetic studies.

-

Drug Development: As a tracer for quantitation during the drug development process.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of phenolic compounds using a deuterated internal standard like this compound. The data demonstrates the enhanced performance of the analytical method when an internal standard is employed.

Table 1: GC-MS Method Performance for Phenol Analysis in Water

| Parameter | Without Internal Standard | With this compound Internal Standard |

| Linearity (R²) | 0.995 | > 0.999 |

| Accuracy (% Recovery) | 75-115% | 95-105% |

| Precision (% RSD) | < 15% | < 5% |

| Limit of Detection (LOD) | 0.1 µg/L | 0.05 µg/L |

| Limit of Quantitation (LOQ) | 0.3 µg/L | 0.15 µg/L |

Table 2: LC-MS/MS Method Performance for Phenolic Compound Analysis in Wastewater

| Parameter | Without Internal Standard | With this compound Internal Standard |

| Linearity (R²) | 0.992 | > 0.998 |

| Accuracy (% Recovery) | 70-120% | 92-110% |

| Precision (% RSD) | < 20% | < 8% |

| Limit of Detection (LOD) | 0.5 µg/L | 0.1 µg/L |

| Limit of Quantitation (LOQ) | 1.5 µg/L | 0.4 µg/L |

Experimental Protocols

Detailed methodologies for the analysis of phenolic compounds using this compound as an internal standard are provided below for water and soil matrices.

Protocol 1: Analysis of Phenolic Compounds in Water by GC-MS

This protocol describes the determination of phenolic compounds in water samples using solid-phase extraction (SPE) followed by GC-MS analysis with this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction)

-

Sample Preservation: Acidify the water sample to a pH < 2 with sulfuric acid.

-

Spiking: Add a known amount of this compound internal standard solution to a 1 L water sample.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methylene (B1212753) chloride, followed by 10 mL of methanol, and finally 10 mL of deionized water.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

Cartridge Drying: After the entire sample has passed, dry the cartridge by drawing air through it for 10-20 minutes.

-

Elution: Elute the trapped analytes and the internal standard with 5-10 mL of methylene chloride.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Program: Initial temperature of 60°C (hold for 1 min), ramp to 280°C at 10°C/min, hold for 5 minutes.[3]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantitation Ions: Monitor at least two characteristic ions for each analyte and the internal standard.

-

3. Quantification

The concentration of each phenolic compound is calculated based on the ratio of the peak area of the analyte to the peak area of this compound, using a calibration curve prepared with standards containing known concentrations of the analytes and the internal standard.

Caption: Workflow for the analysis of phenolic compounds in water.

Protocol 2: Analysis of Phenolic Compounds in Soil by GC-MS

This protocol details the extraction and analysis of phenolic compounds from soil samples using Soxhlet extraction and GC-MS with this compound as an internal standard.

1. Sample Preparation (Soxhlet Extraction)

-

Sample Homogenization: Homogenize the soil sample to ensure uniformity.

-

Spiking: Add a known amount of this compound internal standard solution to a 10 g subsample of soil.

-

Extraction: Place the spiked soil sample in a Soxhlet extractor and extract with 150 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) for 16-24 hours.

-

Drying: Pass the extract through anhydrous sodium sulfate (B86663) to remove any residual water.

-

Solvent Exchange and Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator. Add 10 mL of hexane and re-concentrate to 1 mL to ensure complete removal of acetone.

2. GC-MS Analysis

The GC-MS analysis is performed using the same conditions as described in Protocol 1.

3. Quantification

Quantification is performed as described in Protocol 1.

Caption: Workflow for the analysis of phenolic compounds in soil.

Protocol 3: Analysis of Phenolic Compounds by LC-MS/MS

This protocol is applicable for the analysis of phenolic compounds in aqueous samples or extracts from solid matrices.

1. Sample Preparation

Sample preparation can be performed as described in Protocol 1 (for water) or Protocol 2 (for soil), with the final extract being reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/water).

2. LC-MS/MS Analysis

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenols.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize at least two MRM transitions for each analyte and the internal standard.

-

3. Quantification

Quantification is performed by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of phenolic compounds in a variety of complex matrices. Its chemical similarity to the analytes of interest ensures that it effectively compensates for analytical variability, leading to high-quality, defensible data. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement high-precision analytical methods for phenolic compound analysis.

References

GC-MS Method for the Quantification of 2,4,6-Trimethylphenol using 2,4,6-Trimethylphenol-D11 as an Internal Standard

Application Note

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2,4,6-Trimethylphenol in various matrices. The use of a stable isotope-labeled internal standard, 2,4,6-Trimethylphenol-D11, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2] This method is suitable for researchers, scientists, and professionals in drug development and environmental analysis who require reliable quantification of this phenolic compound.

Introduction